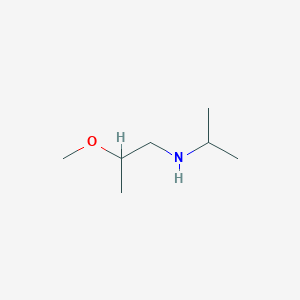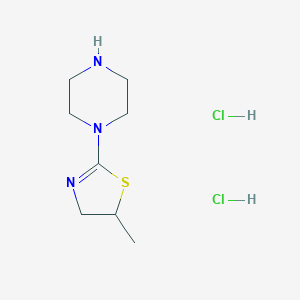
4-フルオロ-2-(5-メチル-1,3,4-オキサジアゾール-2-イル)アニリン
概要
説明
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a methyl group at the fifth position of the oxadiazole ring
科学的研究の応用
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity .
Mode of Action
Oxadiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Result of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity .
生化学分析
Biochemical Properties
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of the protein’s function. Additionally, 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can interact with other biomolecules, such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . Furthermore, 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can interact with DNA, causing changes in gene expression . These interactions often result in the modulation of cellular processes, such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is crucial for understanding its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an acyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling of the Oxadiazole and Aniline Moieties: The final step involves coupling the oxadiazole ring with an aniline derivative. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic aromatic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(5-methyl-1,3,4-thiadiazol-2-yl)aniline: Similar structure but contains a sulfur atom instead of oxygen in the ring.
4-Fluoro-2-(5-methyl-1,2,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzene: Lacks the aniline group.
Uniqueness
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the fluorine atom and the oxadiazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its electronic properties and potential biological activity .
特性
IUPAC Name |
4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPOVMFTGTENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)
![2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1464039.png)

![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)


